molecular formula C20H13BrN2O3S2 B14760789 N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide

N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide

Cat. No.: B14760789
M. Wt: 473.4 g/mol
InChI Key: CGDLWHGPJPVPDU-SFQUDFHCSA-N
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Description

N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide is a complex organic compound that features a thiazole ring, a naphthalene sulfonamide group, and a bromobenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide typically involves a multi-step process:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Introduction of the Bromobenzylidene Group: The bromobenzylidene moiety is introduced via a condensation reaction between 4-bromobenzaldehyde and the thiazole derivative.

    Attachment of the Naphthalene Sulfonamide Group: The final step involves the sulfonation of the naphthalene ring followed by the coupling of the sulfonamide group to the thiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the bromobenzylidene moiety.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring.

    Substitution: The bromine atom in the bromobenzylidene group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Reduced products may feature alcohol or amine functionalities.

    Substitution: Substituted products will vary depending on the nucleophile used.

Scientific Research Applications

N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathway Modulation: It can modulate signaling pathways by interacting with key proteins involved in these pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5E)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide
  • N-[(5E)-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide

Uniqueness

N-[(5E)-5-(4-bromobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]naphthalene-1-sulfonamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interaction with biological targets compared to its chloro and fluoro analogs. This uniqueness can lead to different biological activities and applications.

Properties

Molecular Formula

C20H13BrN2O3S2

Molecular Weight

473.4 g/mol

IUPAC Name

(NE)-N-[(5E)-5-[(4-bromophenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]naphthalene-1-sulfonamide

InChI

InChI=1S/C20H13BrN2O3S2/c21-15-10-8-13(9-11-15)12-17-19(24)22-20(27-17)23-28(25,26)18-7-3-5-14-4-1-2-6-16(14)18/h1-12H,(H,22,23,24)/b17-12+

InChI Key

CGDLWHGPJPVPDU-SFQUDFHCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)/N=C/3\NC(=O)/C(=C\C4=CC=C(C=C4)Br)/S3

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)N=C3NC(=O)C(=CC4=CC=C(C=C4)Br)S3

Origin of Product

United States

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